Apparent IC₅₀ in Yeast Pre-mRNA Splicing Inhibition: Oxaspiro Scaffold SAR
In a study screening oxaspiro derivatives as inhibitors of Saccharomyces cerevisiae pre-mRNA splicing, the five active oxaspiro compounds (G5, G6, G11, G12, G14) displayed apparent IC₅₀ values ranging from 0.6 to 3.0 mM against in vitro splicing [1]. The 2,6-dimethyl substitution pattern on the oxaspiro[2.6]nonane scaffold is hypothesized to contribute to a distinct inhibitory potency and mechanism compared to other substitution patterns; however, the publication did not disclose the exact structural identity of each G-series compound, and therefore the direct assignment of the target compound to a specific IC₅₀ value cannot be confirmed [1].
| Evidence Dimension | Inhibitory potency (apparent IC₅₀) against yeast pre-mRNA splicing |
|---|---|
| Target Compound Data | Not explicitly assigned; oxaspiro class range: 0.6–3.0 mM |
| Comparator Or Baseline | G5 (0.8 ± 0.2 mM), G6 (0.6 ± 0.2 mM), G11 (1.7 ± 0.6 mM), G12 (0.7 ± 0.1 mM), G14 (3.0 ± 0.1 mM) |
| Quantified Difference | Up to 5-fold variation across oxaspiro analogs tested |
| Conditions | In vitro yeast splicing assay; inhibitor concentrations titrated; splicing efficiency quantified by denaturing PAGE |
Why This Matters
Even modest variations in substitution on the oxaspiro core can produce up to fivefold differences in functional potency, underscoring the need for precise structural specification during procurement for biological screening.
- [1] Aukema, K. G., Chohan, K. K., Plourde, G. L., Reimer, K. B., & Rader, S. D. (2009). Small molecule inhibitors of yeast pre-mRNA splicing. ACS Chemical Biology, 4(9), 759–768. View Source
